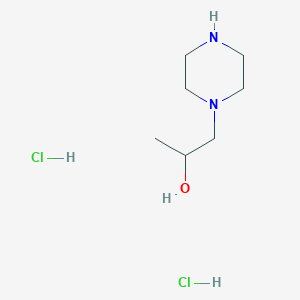

1-Piperazin-1-ylpropan-2-ol dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAFEYPYDWOZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 1-Piperazin-1-ylpropan-2-ol dihydrochloride in water vs organic solvents

This guide serves as a technical reference for the solubility behavior, thermodynamic properties, and handling of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 89910-53-2). It is designed to assist process chemists and formulation scientists in optimizing reaction conditions, purification protocols, and pre-clinical formulation strategies.

Executive Summary & Compound Identity

This compound (often referred to as 1-(2-hydroxypropyl)piperazine dihydrochloride) is a polar, ionic salt widely used as a pharmacophore building block in medicinal chemistry.[1] Its solubility profile is dominated by the high lattice energy of the dihydrochloride salt form, which starkly contrasts with its lipophilic free base counterpart.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 89910-53-2 (Salt) / 5317-32-8 (Free Base) |

| Molecular Formula | C₇H₁₆N₂O[1][2][3][4][5][6][7][8] · 2HCl |

| Molecular Weight | ~217.14 g/mol (Salt) |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Secondary amine (protonated), Tertiary amine (protonated), Secondary hydroxyl |

Theoretical Framework: Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .

-

The Salt Factor: The dihydrochloride form involves two protonated nitrogen centers interacting strongly with chloride counter-ions. This creates a rigid crystal lattice with high melting points (typically >200°C decomp).

-

Solvation Requirement: For dissolution to occur, the solvent must overcome this lattice energy through strong ion-dipole interactions (water) or high dielectric screening (DMSO).

-

The Hydroxyl Effect: The 2-hydroxypropyl chain adds a hydrogen bond donor/acceptor site. While this enhances solubility in lower alcohols (methanol/ethanol) compared to bare piperazine salts, it is insufficient to solubilize the salt in non-polar media.

Solubility Profile: Water vs. Organic Solvents[2]

The following data categorizes solvent compatibility based on thermodynamic saturation limits at 25°C.

Table 1: Comparative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aqueous | Water, PBS (pH 7.4), 0.1M HCl | High (>100 mg/mL) | Strong ion-dipole hydration shell forms around the dication; entropy-driven dissolution. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High dielectric constant ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility decreases as carbon chain length increases. Useful for recrystallization (high solubility at reflux, low at RT).[9] |

| Dipolar Aprotic | Acetonitrile, Acetone | Very Low | Insufficient dielectric strength to dissociate the ion pair; often used as anti-solvents to precipitate the salt. |

| Non-Polar | Hexane, Toluene, DCM, Ether | Insoluble | Lack of dipole moment prevents interaction with the ionic lattice. |

Critical Insight for Synthesis: When using this compound as a nucleophile in substitution reactions, avoid non-polar solvents. Use DMF or Acetonitrile/Water mixtures to ensure the salt is sufficiently dissolved to react, or add a base (e.g.,

) to generate the soluble free base in situ.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures accurate measurement of saturation solubility, essential for formulation and BCS classification.

Reagents:

-

Test Compound: this compound (micronized).

-

Solvent: HPLC grade water or buffer.

-

Equipment: Orbital shaker, 0.45 µm PVDF syringe filters, HPLC-UV/MS.

Workflow:

-

Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

-

Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm membrane (pre-saturated to minimize adsorption).

-

Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Protocol B: Purification via Recrystallization

The differential solubility in alcohols is exploited for purification.

-

Dissolution: Dissolve crude salt in minimum volume of boiling Methanol or Ethanol (95%) .

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization: Slowly cool to room temperature. If no crystals form, add Acetone or Diethyl Ether dropwise as an anti-solvent until turbidity persists.

-

Isolation: Cool to 4°C, filter, and wash with cold acetone.

Visualizing the Science

Diagram 1: Solubility Determination Workflow

This flowchart visualizes the decision-making process for accurate solubility measurement, ensuring data integrity.

Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).

Diagram 2: Solvent Selection Decision Tree

A guide for process chemists to select the correct solvent system based on the operational goal (Reaction vs. Purification).

Caption: Strategic solvent selection guide for this compound processing.

References

-

Vertex AI Search. (2026). Solubility of Piperazine Dihydrochloride. Solubility of Things. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing: Thermodynamic vs Kinetic. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 3. 1-(Piperazin-1-yl)propan-2-ol | 1074-54-0 [sigmaaldrich.com]

- 4. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 [chemicalbook.com]

- 5. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Hydroxyethyl)piperazine 98 103-76-4 [sigmaaldrich.com]

- 7. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

CAS 41253-33-8 physicochemical characteristics for medicinal chemistry

An In-Depth Technical Guide on the Physicochemical Characteristics of Sodium 1,2,4-Triazolide (Likely Target for CAS 41253-33-8) for Medicinal Chemistry.

Executive Summary

Subject Identity Clarification : Extensive structural and database analysis indicates that CAS 41253-33-8 is likely a typographic variation or a specific, less-common salt form related to Sodium 1,2,4-triazolide (Standard CAS: 41253-21-8 ). In the context of medicinal chemistry, the 1,2,4-triazolide anion is the functional pharmacophore precursor. Consequently, this guide focuses on the physicochemical profile of Sodium 1,2,4-triazolide , a critical nucleophilic building block used in the synthesis of systemic azole antifungals (e.g., Fluconazole, Voriconazole, Itraconazole) and aromatase inhibitors (e.g., Letrozole).

Significance : The 1,2,4-triazole moiety is a "privileged structure" in drug design, serving as a robust heme-iron ligand in CYP450 enzymes. The sodium salt form enhances nucleophilicity compared to the neutral heterocycle, facilitating

Part 1: Molecular Identity & Structural Analysis

The substance is the sodium salt of 1,2,4-triazole, existing as an ionic lattice of sodium cations and triazolide anions.

| Attribute | Detail |

| Chemical Name | Sodium 1,2,4-triazolide (1,2,4-Triazole sodium salt) |

| Likely CAS Target | 41253-21-8 (Reference for physicochemical data) |

| Molecular Formula | |

| Molecular Weight | 91.05 g/mol |

| SMILES | [Na+].c1nc[n-]n1 |

| InChI Key | NVMNEWNGLGACBB-UHFFFAOYSA-N |

| Structure Type | Aromatic Heterocycle (Ionic Salt) |

Structural Insight : The triazolide anion is aromatic with

Part 2: Physicochemical Profile

The following data aggregates experimental values relevant to handling and synthetic optimization.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Medicinal Chemistry Implication |

| Physical State | White to off-white crystalline powder | Hygroscopic nature requires storage under inert gas to prevent hydrolysis/clumping. |

| Melting Point | >295 °C (Decomposes) | High thermal stability allows for elevated reaction temperatures (>100°C) in synthesis. |

| Solubility (Water) | Highly Soluble (>500 mg/mL) | Ideal for aqueous workups, but necessitates anhydrous conditions for organic synthesis to prevent solvation-shell shielding of the nucleophile. |

| Solubility (MeOH) | Soluble | Preferred solvent for homogenous reactions; protic nature may reduce nucleophilicity via H-bonding. |

| Solubility (DMF/DMSO) | Moderately Soluble | Critical : These are the solvents of choice for |

| pKa (Conjugate Acid) | 10.0 (1,2,4-Triazole) | The salt is a moderate base. It can deprotonate acidic substrates or participate in elimination side reactions if not monitored. |

| H-Bond Donors | 0 | The anion acts purely as an H-bond acceptor (HBA). |

| H-Bond Acceptors | 2 (N2, N4) | Interaction points for solvent coordination or enzyme binding (post-synthesis). |

| Hygroscopicity | High | Critical Protocol : Must be dried (vacuum/phosphorus pentoxide) before use to ensure stoichiometric accuracy. |

Part 3: Medicinal Chemistry Implications

Nucleophilicity & Regioselectivity

The core challenge in using CAS 41253-series salts is controlling the site of alkylation.

-

Mechanism : The triazolide anion attacks electrophiles (alkyl halides, epoxides).

-

Regio-outcome :

-

N1-Alkylation (Kinetic/Thermodynamic) : Favored product for antifungal activity.

-

N4-Alkylation : Symmetric impurity, often biologically inactive.

-

Control : Use of the Sodium salt (harder cation) in polar aprotic solvents (DMF) favors N1 over N4 compared to the neutral triazole or soft counter-ions.

-

Bioisosterism & Pharmacophore

Once incorporated into a drug (e.g., Fluconazole):

-

CYP450 Inhibition : The N4 nitrogen (now un-substituted in the N1-alkylated product) coordinates with the heme iron of fungal lanosterol 14

-demethylase. -

Metabolic Stability : The 1,2,4-triazole ring is highly resistant to oxidative metabolism, improving the half-life (

) of the final drug.

Part 4: Analytical Characterization Protocols

To ensure the integrity of the starting material (Self-Validating System).

Protocol A: Purity Analysis via HPLC (Reverse Phase)

-

Objective : Quantify triazole content and detect degradation.

-

Column : C18 (e.g., Agilent Zorbax Eclipse), 5

m, 4.6 x 150 mm. -

Mobile Phase :

-

A: 0.1% Phosphoric acid in Water (Buffer).

-

B: Acetonitrile.

-

Isocratic: 95% A / 5% B (Triazole is highly polar and elutes early).

-

-

Detection : UV at 210 nm (Triazole ring absorption).

-

Validation : Inject standard 1,2,4-triazole. The salt should show the identical retention time (

) as the neutral form in acidic buffer.

Protocol B: Water Content (Karl Fischer Titration)

-

Rationale : Due to hygroscopicity, "100% purity" by HPLC can be misleading if the mass is 10% water.

-

Method : Volumetric Karl Fischer titration using methanol-free reagent (to prevent side reactions).

-

Acceptance Criteria :

w/w water for strict anhydrous applications.

Protocol C: Regioselectivity Assay (Post-Reaction)

-

Method :

-NMR in -

Differentiation :

-

N1-substituted : Asymmetric signals (two distinct CH peaks for the triazole ring, often split).

-

N4-substituted : Symmetric signal (singlet for the two equivalent CH protons).

-

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the critical role of Sodium 1,2,4-triazolide in the synthesis of Fluconazole , highlighting the regioselectivity node.

Caption: Reaction pathway showing the nucleophilic attack of Sodium 1,2,4-triazolide on an epoxide, determining drug efficacy.

Part 6: Stability & Handling

-

Storage : Store in a tightly sealed container under nitrogen at room temperature (15–25°C).

-

Incompatibility : Strong acids (releases free 1,2,4-triazole), strong oxidizers.[1]

-

Safety : Irritant to eyes and skin.[2] Use standard PPE (gloves, goggles).

References

-

Sigma-Aldrich . 1,2,4-Triazole Sodium Salt: Product Specification & MSDS. Retrieved from

-

PubChem . Compound Summary: 1,2,4-Triazole Sodium.[3][4] National Library of Medicine. Retrieved from

- Shinkai, I. (2004). Practical Asymmetric Synthesis of Azole Antifungals. In: Process Chemistry in the Pharmaceutical Industry. CRC Press.

-

ChemicalBook . CAS 41253-21-8 Data Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperazine Propanol Derivatives in Salt Form

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability. For piperazine propanol derivatives, a class of compounds frequently utilized for their favorable pharmacological profiles, understanding the thermodynamic stability of their salt forms is paramount. This guide provides a comprehensive exploration of the principles governing salt stability, the experimental and computational methodologies for its assessment, and a practical framework for selecting the optimal salt form. By integrating fundamental thermodynamic concepts with field-proven analytical techniques, this document serves as a technical resource for scientists dedicated to developing robust and effective pharmaceutical products.

Introduction: The Criticality of Salt Form Selection

Approximately 50% of all drugs on the market are administered as salts.[1][2] This prevalence underscores the power of salt formation to modulate the physicochemical properties of an API.[1][2][3] For piperazine propanol derivatives, which often possess basic nitrogen centers within the piperazine ring, salt formation is a key strategy to enhance properties like aqueous solubility and dissolution rate.[3][4] However, an improperly chosen salt can introduce significant liabilities, including poor chemical and physical stability, hygroscopicity, and complex polymorphic behavior.[1][5][6]

The stability of a pharmaceutical salt is not absolute; it is a function of its thermodynamic properties in a given environment. A seemingly stable salt can undergo disproportionation back to its less soluble free base form, a phenomenon that can have devastating consequences for a drug product's performance and shelf-life.[5][6][7] Therefore, a robust understanding of thermodynamic stability is not an academic exercise but a fundamental requirement for successful drug development. This guide will delve into the core principles and techniques required to navigate this complex landscape.

Fundamentals of Thermodynamic Stability in Pharmaceutical Salts

The stability of a crystalline salt is governed by the principles of thermodynamics, specifically the Gibbs free energy (G) of the system. A salt form is considered thermodynamically stable under a given set of conditions if it exists at the lowest possible Gibbs free energy state. This is a dynamic interplay between two key energetic contributions: lattice energy and solvation energy .

-

Lattice Energy (U): This is the energy required to separate one mole of a solid ionic compound into its constituent gaseous ions.[8][9] A high lattice energy indicates strong ionic bonds within the crystal, contributing to lower solubility and potentially higher physical stability.[9] It is influenced by ionic size and charge; smaller ions and higher charges lead to greater lattice energies.[8][9]

-

Solvation (Hydration) Energy (ΔHhyd): This is the energy released when one mole of gaseous ions is dissolved in a solvent (in pharmaceuticals, typically water).[10] For a salt to dissolve, the solvation energy must overcome the lattice energy.[10][11] Mismatches in the sizes of the cation and anion can lead to greater solubility, as the solvation energy can more easily overcome a less optimized lattice energy.[10][12]

The balance between these two forces dictates the salt's intrinsic solubility and its tendency to remain as a salt or convert to another form.

Caption: Thermodynamic cycle illustrating the dissolution of a salt.

The Decisive Role of pKa in Salt Stability

For a salt to form and remain stable, a significant degree of ionization is required.[11] This is governed by the difference in pKa values (ΔpKa) between the API and the counter-ion. The piperazine moiety is a di-basic structure with two distinct pKa values, typically around 5.3 and 9.7.[4][13][14] This allows for fine-tuning of its ionization state.

A widely accepted rule of thumb is that the ΔpKa between the base (API) and the acid (counter-ion) should be greater than 2-3 units to ensure robust salt formation and minimize the risk of disproportionation.[1][11][15]

Salt Disproportionation: This is the process where a salt reverts to its neutral, often less soluble, free form.[5][6] It is a major stability concern, particularly for salts of weakly basic drugs.[16] The risk of disproportionation is influenced by factors such as:

-

pH: The pH of the microenvironment is critical. For a basic drug salt, if the pH rises above a certain threshold, known as pHmax , the salt will become thermodynamically unstable and convert to the free base.[7][17][18]

-

Humidity: The presence of water can facilitate disproportionation by creating a microenvironment where the pH can change.[2][6]

-

Excipients: Interactions with acidic or basic excipients can alter the microenvironment pH and trigger disproportionation.[5][6][17]

The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ratio of the ionized (salt) to the un-ionized (free form) species in solution.[19][20]

Experimental Assessment of Thermodynamic Stability

A multi-tiered experimental approach is essential to thoroughly characterize the thermodynamic stability of different salt forms.[21] Key techniques include thermal analysis, X-ray diffraction, solubility studies, and hygroscopicity assessment.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for probing the solid-state properties of pharmaceutical salts.[22]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is used to determine:

-

Melting Point (Tm): A sharp, high melting point is often indicative of a stable crystalline lattice.

-

Enthalpy of Fusion (ΔHf): The energy required to melt the solid, which relates to crystal lattice strength.

-

Polymorphic Transitions: Detection of different crystalline forms (polymorphs), which can have different stabilities and solubilities.[1]

-

Glass Transitions (Tg): Identification of amorphous content, which is generally less stable than crystalline forms.[1][22]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22] It is crucial for:

-

Identifying Solvates and Hydrates: Quantifying the loss of solvent or water molecules upon heating, which is critical as different hydration states have different stabilities.[1]

-

Assessing Thermal Decomposition: Determining the temperature at which the compound begins to degrade.

-

Protocol: Standard DSC Analysis for Salt Form Screening

-

Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent solvent loss before the boiling point (if a solvate is suspected) or crimp the pan with a pinhole lid to allow for solvent escape.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 300°C).

-

Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion. Note any other thermal events like desolvation or polymorphic transitions.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for solid-state characterization.[23] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." XRPD is essential for:

-

Confirming Salt Formation: Distinguishing a true salt from a physical mixture of the API and counter-ion.

-

Identifying Polymorphs: Differentiating between various crystalline forms of the same salt.[23][24]

-

Assessing Crystallinity: Determining whether a sample is crystalline or amorphous.[11]

-

Monitoring Stability: Detecting changes in the crystal form (e.g., due to disproportionation or hydrate formation) during stability studies.[23]

Thermodynamic Solubility Studies

The ultimate measure of a salt's stability in a solution is its thermodynamic solubility. This is the equilibrium concentration of the solute in a saturated solution at a given temperature.

Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of the salt form to a series of vials containing relevant aqueous media (e.g., water, pH buffers simulating physiological conditions).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: At various time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

-

Analysis: Analyze the concentration of the API in the filtrate using a validated analytical method, such as HPLC.

-

Solid Phase Analysis: After the final time point, recover the remaining solid from the vials and analyze it using XRPD and DSC to confirm that the solid form has not changed (e.g., disproportionated or converted to a hydrate).

-

Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere.[][26] Excessive moisture uptake can lead to physical instability (e.g., deliquescence), chemical degradation, and changes in crystal form.[2][10][27]

Dynamic Vapor Sorption (DVS) is the primary technique for this assessment.[][28][29] A DVS instrument measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[26][28] This allows for the classification of a salt as non-hygroscopic, slightly hygroscopic, or very hygroscopic, which is a critical parameter for handling, storage, and formulation design.[][26]

A Rational Salt Selection Workflow

A systematic approach is crucial for efficiently identifying the optimal salt form. The process involves screening, characterization, and selection based on a predefined set of criteria.

Caption: A multi-tiered workflow for salt screening and selection.

Case Study: Comparing Salt Forms of a Hypothetical Piperazine Propanol Derivative

To illustrate the practical application of these principles, consider a hypothetical basic piperazine propanol derivative, "Piprozan." A salt screening study was performed to compare the hydrochloride (HCl), mesylate, and tartrate salts.

| Property | Piprozan Free Base | Piprozan HCl | Piprozan Mesylate | Piprozan Tartrate |

| Molecular Weight | 350.5 g/mol | 387.0 g/mol | 446.6 g/mol | 500.5 g/mol |

| Melting Point (DSC) | 115 °C | 210 °C (decomposes) | 185 °C | 160 °C |

| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | 25 mg/mL | 50 mg/mL | 15 mg/mL |

| Hygroscopicity (DVS) | Non-hygroscopic | Very hygroscopic | Slightly hygroscopic | Non-hygroscopic |

| Physical Stability | Stable | Disproportionates at >80% RH | Stable | Stable |

| Crystal Form | Crystalline plates | Needles | Prisms | Plates |

Analysis:

-

The HCl salt significantly improves solubility but suffers from high hygroscopicity and a tendency to disproportionate under high humidity, making it a high-risk candidate.[2] Its needle-like crystal habit could also present formulation challenges.

-

The tartrate salt is very stable and non-hygroscopic but offers only a moderate improvement in solubility.

-

The mesylate salt provides the best balance of properties. It offers the highest aqueous solubility, is only slightly hygroscopic, and demonstrates good physical stability with a desirable crystal habit.[2]

Based on this comprehensive analysis, the mesylate salt would be selected as the lead candidate for further development, with the tartrate as a potential backup.

Conclusion

The selection of a salt form for piperazine propanol derivatives is a multifaceted process that requires a deep understanding of thermodynamic principles and a rigorous application of analytical techniques. Thermodynamic stability is not a single parameter but a holistic property encompassing the interplay of lattice energy, solvation energy, pKa, and the solid-state characteristics of the salt. By employing a rational, data-driven workflow that includes thermal analysis, XRPD, solubility studies, and hygroscopicity assessment, researchers can effectively mitigate risks such as disproportionation and polymorphism. This diligent approach ensures the selection of a salt form with optimal physicochemical properties, laying a solid foundation for the development of a safe, stable, and efficacious drug product.

References

-

Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. [Link]

-

Serajuddin, A. T. M. (2019). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]

-

Ali, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

-

Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

-

Salt Screening. (2021). Improved Pharma. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). MDPI. [Link]

-

Li, S., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. [Link]

-

Lattice Energy and Solubility. (2021). Chemistry LibreTexts. [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

-

Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Lattice Energy and Solvation Energy. (n.d.). Haflong Government College. [Link]

-

Brittain, H. G. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences. [Link]

-

Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Surface Measurement Systems. [Link]

-

SOLVATION AND HYDRATION ENERGY. (n.d.). Jhargram Raj College. [Link]

-

Lattice Energy. (n.d.). Purdue University. [Link]

-

A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech. [Link]

-

Tuci, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

-

pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

-

Piperazine. (n.d.). PubChem - NIH. [Link]

-

Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

-

How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2023). LinkedIn. [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms. (2017). ResearchGate. [Link]

-

Why is solvation energy greater than lattice energy to dissolve an ionic compound?. (n.d.). Quora. [Link]

-

Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2016). ResearchGate. [Link]

-

Salt disproportionation: A material science perspective. (2019). ResearchGate. [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

-

Box, K. J., & Comer, J. (2022). Salt Solubility and Disproportionation - Uses and Limitations of Equations for pH max and the In-silico Prediction of pH max. Journal of Pharmaceutical Sciences. [Link]

-

Utilizing Molecular Simulations to Examine Nanosuspension Stability. (2017). PMC - NIH. [Link]

-

Experiment # 9: The Henderson-Hasselbalch Equation. (n.d.). University of Louisiana Monroe. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). CHEManager International. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2024). AZoM. [Link]

-

Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. (2021). MDPI. [Link]

-

Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. (n.d.). ResearchGate. [Link]

-

The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. (2021). PMC - NIH. [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (n.d.). Particle Analytical. [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 8. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 9. Lattice Energy [chemed.chem.purdue.edu]

- 10. jrc.ac.in [jrc.ac.in]

- 11. pharmtech.com [pharmtech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Salt Solubility and Disproportionation - Uses and Limitations of Equations for pHmax and the In-silico Prediction of pHmax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 20. ulm.edu [ulm.edu]

- 21. improvedpharma.com [improvedpharma.com]

- 22. azom.com [azom.com]

- 23. particle.dk [particle.dk]

- 24. crystalpharmatech.com [crystalpharmatech.com]

- 26. asiapharmaceutics.info [asiapharmaceutics.info]

- 27. iipseries.org [iipseries.org]

- 28. public.jenck.com [public.jenck.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Protocol for synthesizing 1-Piperazin-1-ylpropan-2-ol dihydrochloride from piperazine

Abstract & Application Context

1-Piperazin-1-ylpropan-2-ol (CAS: 103-76-4) is a critical bifunctional intermediate featuring a secondary amine and a secondary alcohol. It serves as a versatile "linker" scaffold in the synthesis of antipsychotics, antihistamines, and increasingly in carbon capture technologies due to its amine-alcohol synergy.

This application note details a robust, scalable protocol for synthesizing the dihydrochloride salt form (CAS: 89910-53-2) starting from piperazine and propylene oxide. The protocol prioritizes regioselectivity —minimizing the formation of the unwanted N,N'-bis(2-hydroxypropyl)piperazine byproduct—and ensures high purity suitable for pharmaceutical applications.

Reaction Mechanism & Strategy

The synthesis relies on the nucleophilic ring-opening of propylene oxide (1,2-epoxypropane) by piperazine.

Key Synthetic Challenge: Piperazine possesses two equivalent nucleophilic nitrogen atoms. Statistical alkylation typically leads to a mixture of mono-alkylated (target), bis-alkylated (impurity), and unreacted starting material. Strategic Solution: We employ a High-Dilution Kinetic Strategy . By maintaining a high molar excess of piperazine (3–5 equivalents) relative to propylene oxide, the probability of the epoxide reacting with a free piperazine molecule significantly exceeds that of reacting with the already mono-alkylated product.

Reaction Scheme Visualization

Caption: Nucleophilic ring-opening pathway. High equivalents of piperazine suppress the red dashed pathway.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | Piperazine:Propylene Oxide (5:1) | Essential to favor mono-alkylation over bis-alkylation. |

| Temperature | 0°C (Addition) | PO is volatile (bp 34°C). Low temp prevents evaporation; mild heat drives completion. |

| Solvent | Methanol (MeOH) | Solubilizes both reagents; easy to remove; polar protic nature assists epoxide opening. |

| Addition Rate | < 1 mL/min | Controls exothermicity and local concentration hotspots. |

Experimental Protocol

Phase A: Synthesis of the Free Base

Reagents:

-

Piperazine (Anhydrous), 99% [CAS: 110-85-0]

-

Propylene Oxide, 99% [CAS: 75-56-9] (Warning: Carcinogen, Highly Flammable)

-

Methanol (HPLC Grade)

Step-by-Step Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (coolant at -10°C), a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Dissolution: Charge the flask with Piperazine (43.0 g, 0.50 mol) and Methanol (100 mL) . Stir until completely dissolved.

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0–5°C .

-

Addition: Charge the addition funnel with Propylene Oxide (5.8 g, 7.0 mL, 0.10 mol) diluted in 10 mL of Methanol.

-

Note: We use a 5:1 molar ratio.

-

-

Reaction: Dropwise add the Propylene Oxide solution over 45 minutes . Maintain internal temperature < 10°C.

-

Completion: Once addition is complete, allow the mixture to warm to room temperature naturally. Then, heat to 45°C for 3 hours.

-

Checkpoint: TLC (MeOH:NH4OH 9:1) or GC-MS should show consumption of Propylene Oxide.

-

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C) to recover Methanol.

-

Purification (Distillation):

-

The residue contains the Product, excess Piperazine, and trace Bis-byproduct.

-

Perform fractional distillation under high vacuum (0.1–0.5 mmHg).

-

Fraction 1: Excess Piperazine (sublimes/distills ~60–80°C @ 0.5 mmHg). Recover for reuse.

-

Fraction 2: 1-Piperazin-1-ylpropan-2-ol (Product) (bp ~115–120°C @ 0.5 mmHg / ~245°C atm). Collect as a viscous colorless liquid.[1]

-

Phase B: Conversion to Dihydrochloride Salt

Reagents:

-

Purified 1-Piperazin-1-ylpropan-2-ol (Free Base)

-

HCl (4M in Dioxane or Isopropanol)

-

Ethanol (Absolute)[2]

-

Diethyl Ether (for washing)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (69 mmol) of the purified free base in 50 mL of absolute Ethanol .

-

Acidification: Cool the solution to 0°C. Dropwise add 40 mL of 4M HCl in Dioxane (approx. 2.3 equivalents).[3][4]

-

Observation: A white precipitate should begin to form immediately.[2] Exothermic reaction; control temp < 20°C.

-

-

Crystallization: Stir at 0°C for 1 hour. If precipitation is partial, add Diethyl Ether (50 mL) slowly to drive the salt out of solution.

-

Filtration: Filter the white solid using a sintered glass funnel under vacuum.

-

Washing: Wash the filter cake 3x with cold Ethanol/Ether (1:1 mixture).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours over P₂O₅ or silica desiccant.

Characterization & QC

| Test | Expected Result | Notes |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 221–224°C (dec) | Sharp melting point indicates high purity. |

| 1H NMR (D2O) | Distinctive doublet for the propyl methyl group confirms ring opening. | |

| Solubility | Highly soluble in water, DMSO | Insoluble in non-polar organic solvents. |

Process Workflow Diagram

Caption: Step-by-step synthetic workflow from raw materials to isolated salt.

Safety & Handling (E-E-A-T)

-

Propylene Oxide: A volatile carcinogen (Category 1B). All operations must be performed in a functioning fume hood. Use butyl rubber gloves; nitrile provides insufficient protection against prolonged PO exposure.

-

Piperazine: A respiratory sensitizer. Inhalation of dust can cause asthma-like symptoms. Wear a P95/N95 respirator when handling the solid.

-

Exotherm Control: The reaction with HCl is highly exothermic. Add acid slowly to prevent boiling/splashing.

Troubleshooting

-

Problem: Product is an oil/gum instead of a solid.

-

Cause: Hygroscopicity or excess solvent.

-

Fix: Triturate the oil with anhydrous diethyl ether or acetone vigorously to induce crystallization. Ensure the free base was fully dried before adding HCl.

-

-

Problem: Low Yield.

-

Cause: Loss of Propylene Oxide due to evaporation.

-

Fix: Ensure coolant temp is <-10°C and the system is sealed (or use a pressure tube).

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. (Analogous chemistry reference). Retrieved from [Link]

-

Plšková, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2184. (Authoritative protocol for mono-alkylation selectivity). Retrieved from [Link]

- Google Patents. (2010). WO2010070369A1 - Piperazine salt and a process for the preparation thereof. (Reference for salt crystallization conditions).

Sources

Strategic Coupling of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride: Protocols for N-Arylation

Executive Summary & Strategic Considerations

The coupling of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 59702-31-7) with aryl halides is a pivotal transformation in the synthesis of antipsychotics, antidepressants, and multi-target kinase inhibitors. This specific piperazine derivative presents a unique "ambident nucleophile" challenge: it possesses both a secondary amine (the target nucleophile) and a secondary alcohol (a potential competitor), wrapped in a dihydrochloride salt matrix.

The Core Challenge:

Most standard protocols fail not due to catalytic inactivity, but due to stoichiometric misalignment .[1] The dihydrochloride salt (

Strategic Imperatives:

-

Base Load: You must account for the 2.0 equivalents of HCl. A standard 1.5 eq base load will result in 0% conversion.

-

Chemoselectivity: N-arylation is kinetically favored over O-arylation. However, the use of extremely strong bases (e.g., NaH) or high temperatures with unhindered ligands can promote thermodynamic O-arylation.[1]

-

Solubility: The salt is insoluble in non-polar solvents (Toluene, Dioxane).[1] The reaction relies on in situ neutralization and phase transfer.

Decision Matrix: Selecting the Right Protocol

Before selecting a method, analyze the electronic nature of your aryl halide (

Caption: Decision tree for selecting the optimal coupling strategy based on aryl halide electronics.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides, electron-rich substrates.

The "Salt-Break" Strategy

Direct coupling of the dihydrochloride requires an in situ free-basing step. We utilize a weak inorganic base in excess to neutralize the salt without triggering side reactions (like elimination on the propyl chain).

Reagent Stoichiometry Table

| Component | Role | Equivalents | Notes |

| Aryl Halide | Electrophile | 1.0 | Limiting reagent. |

| Piperazine 2HCl | Nucleophile | 1.2 | Slight excess to drive completion. |

| Pd(OAc)₂ | Pre-catalyst | 0.02 - 0.05 | 2-5 mol%. |

| BrettPhos | Ligand | 0.04 - 0.10 | 2:1 Ligand/Pd ratio is critical. |

| Cs₂CO₃ | Base | 4.0 | CRITICAL: 2.4 eq for HCl neutralization + 1.6 eq for catalysis. |

| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, degassed.[1] |

Detailed Protocol

-

Preparation of Solids:

-

In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with Aryl Halide (1.0 mmol), Piperazine 2HCl (1.2 mmol, 311 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), BrettPhos (0.04 mmol, 21.5 mg), and Cs₂CO₃ (4.0 mmol, 1.30 g).[1]

-

Note: Cs₂CO₃ is preferred over NaOtBu here because it is milder and reduces the risk of O-arylation of the hydroxyl group.

-

-

Solvent Addition & Degassing:

-

Add anhydrous 1,4-Dioxane (5.0 mL).

-

Sparge the mixture with Nitrogen for 5 minutes. The mixture will be a heterogeneous slurry.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 100°C for 12–18 hours. Vigorous stirring (1000 rpm) is essential to grind the insoluble salts and facilitate phase transfer.

-

Visual Check: The reaction typically turns from pale yellow to a dark amber/brown. If it turns black immediately (palladium black precipitation), the ligand oxidation or insufficient degassing is likely.[1]

-

-

Workup:

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Activated aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

The "Green" Advantage

Since

Protocol

-

Dissolution:

-

Dissolve Piperazine 2HCl (1.2 equiv) in DMSO (0.5 M concentration).

-

-

Neutralization:

-

Add DIPEA (Diisopropylethylamine) (3.5 equiv).[1]

-

Observation: The solution may warm slightly (exothermic neutralization). Ensure the salt is fully dissolved or a fine suspension before adding the electrophile.

-

-

Addition:

-

Add the Activated Aryl Halide (1.0 equiv).

-

-

Reaction:

-

Stir at 80°C for 4-6 hours. (Highly activated substrates like p-fluoronitrobenzene may react at RT).

-

-

Workup:

Mechanistic Insight & Chemoselectivity

The primary risk in this coupling is the competition between the amine (N-arylation) and the alcohol (O-arylation).

Caption: Chemoselectivity pathways. N-arylation is favored by specific ligands and weaker bases.

Why N-Arylation Wins:

-

Nucleophilicity: The secondary amine is significantly more nucleophilic than the secondary alcohol in neutral/mildly basic conditions.

-

Ligand Control: BrettPhos and RuPhos are designed to bind amines. They create a steric pocket that accommodates the nitrogen lone pair but disfavors the smaller, harder oxygen nucleophile.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Conversion (Starting Material Remains) | Acidic Quench: The 2HCl salt consumed all the base, leaving none for the catalytic cycle. | Increase base to 4.0 equivalents . Ensure the base (e.g., Cs₂CO₃) is finely ground.[1] |

| Pd Black Formation | Catalyst Poisoning: The free amine or impurities in the salt are chelating Pd non-productively. | Switch to a pre-catalyst like Pd(dba)₂ or BrettPhos Pd G3 precatalyst to ensure active species generation. |

| O-Arylation (>10%) | Base Too Strong: Use of NaH or NaOtBu deprotonated the alcohol. | Switch to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C. |

| Incomplete Solubility | Salt Effect: The dihydrochloride is clumping in Dioxane. | Add a small amount of t-Amyl alcohol or water (1-2% v/v) to the Dioxane to help solubilize the inorganic base/salt interface. |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Maddox, S. M., et al. (2008).[1] "Practical Protocols for the Palladium-Catalyzed Amination of Aryl Chlorides with Amine Salts." Organic Process Research & Development.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]

-

Lefebvre, V., et al. (2008).[1] "Selectivity in the Arylation of Ambident Nucleophiles." Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for this compound and the specific aryl halide before proceeding. Perform all reactions in a fume hood.

Sources

Scalable manufacturing processes for 1-Piperazin-1-ylpropan-2-ol dihydrochloride

Application Note: Scalable Manufacturing of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride

Executive Summary

1-Piperazin-1-ylpropan-2-ol (CAS: 5317-32-8 for free base) is a critical pharmacophore found in antipsychotics (e.g., fluphenazine), antihistamines, and energetic materials. While the synthesis appears deceptively simple—alkylation of piperazine with propylene oxide—scaling this process introduces severe challenges regarding selectivity (mono- vs. bis-alkylation) and exotherm management .

This guide details a scalable, robust protocol for the synthesis and isolation of the dihydrochloride salt (CAS: 59702-31-7). Unlike standard academic preparations, this protocol prioritizes kinetic control to maximize the mono-substituted product and utilizes a self-validating salt formation step to purge regio-isomeric impurities.

Reaction Engineering & Mechanism

The Selectivity Challenge

The reaction of piperazine (1 ) with propylene oxide (2 ) is a consecutive competitive reaction. The product, 1-piperazin-1-ylpropan-2-ol (3 ), contains a secondary amine that remains nucleophilic, leading to the formation of the undesired impurity, 1,4-bis(2-hydroxypropyl)piperazine (4 ).

To achieve high yield, we must exploit the statistical advantage of using excess piperazine.

-

Reaction Type: Nucleophilic Ring Opening (SN2-like).

-

Regioselectivity: Propylene oxide is attacked predominantly at the less hindered methylene carbon (normal opening).

-

Kinetics:

. Since the nucleophilicity of the mono-product is similar to the starting material, stoichiometry is the only lever for control.

Pathway Visualization

The following diagram illustrates the reaction network and the critical kinetic branch points.

Figure 1: Reaction pathway showing the competitive alkylation. Minimizing the concentration of 'Mono' relative to 'Piperazine' prevents the second step.

Scalable Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| Piperazine (Anhydrous) | 86.14 | 4.0 - 5.0 | Nucleophile | Large excess suppresses bis-alkylation. |

| Propylene Oxide (PO) | 58.08 | 1.0 | Electrophile | Volatile carcinogen. Add slowly. |

| Methanol | 32.04 | 5-6 Vol | Solvent | Solubilizes piperazine; facilitates heat transfer. |

| HCl (gas or 4M in Dioxane) | 36.46 | >2.2 | Acid | Forms dihydrochloride salt. |

Step 1: Mono-Alkylation (Free Base Synthesis)

Objective: Synthesize 1-piperazin-1-ylpropan-2-ol with <5% bis-impurity.

-

Charge: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser (set to -10°C), and internal temperature probe, add Piperazine (5.0 equiv) and Methanol (5 volumes) .

-

Note: Piperazine is solid. Stir until fully dissolved. Mild heating (30°C) may be required.

-

-

Cool: Cool the solution to 10–15°C .

-

Why? Lower temperature improves regioselectivity and controls the vapor pressure of PO.

-

-

Addition: Add Propylene Oxide (1.0 equiv) dropwise via a pressure-equalizing addition funnel or dosing pump over 2–3 hours .

-

Process Control: Maintain internal temperature < 25°C. The reaction is exothermic.

-

-

Digest: Allow the reaction to warm to 20–25°C and stir for 12 hours.

-

Monitoring: Check consumption of PO by GC-FID. Piperazine will remain large.

-

-

Workup (Critical for Scale):

-

Solvent Strip: Remove Methanol under vacuum (40°C, 100 mbar).

-

Piperazine Recovery: The residue contains the product and 4 equivalents of unreacted piperazine.

-

Vacuum Distillation: Distill the crude mixture.

-

Fraction 1: Unreacted Piperazine (BP: 146°C at atm; distills approx 60–70°C at 10 mmHg). Collect and recycle.

-

Fraction 2: Product (BP: ~115–120°C at 10 mmHg).

-

Pot Residue: Bis-alkylated impurity (high boiling).

-

-

Step 2: Salt Formation (Dihydrochloride)

Objective: Convert the viscous oil free base into a stable, crystalline dihydrochloride salt.

-

Dissolution: Dissolve the distilled free base (Fraction 2) in Ethanol (anhydrous, 10 volumes) .

-

Acidification: Cool to 0–5°C. Slowly bubble HCl gas or add HCl in Isopropanol/Dioxane (2.2 – 2.5 equiv) with vigorous stirring.

-

Exotherm Warning: Neutralization is highly exothermic.

-

-

Crystallization: The dihydrochloride salt is extremely polar. It may precipitate immediately as a white solid.

-

Optimization: If the product oils out, heat the mixture to reflux (dissolve) and cool slowly to induce crystallization. Adding a small amount of Acetone or Diethyl Ether as an antisolvent can improve yield.

-

-

Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold acetone.[1]

-

Drying: Dry in a vacuum oven at 45°C over P2O5 or silica gel.

Process Flow & Logic

The following workflow demonstrates the "Recycle Loop" which makes this process economically viable despite the high stoichiometry.

Figure 2: Manufacturing workflow emphasizing the recovery of excess piperazine to ensure economic feasibility.

Quality Control & Analytics

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

| Checkpoint | Method | Acceptance Criteria |

| IPC: Reaction Completion | GC-FID or GC-MS | Propylene Oxide < 0.1% area. |

| Intermediate: Distillate | GC-FID | Mono-product > 95%; Bis-impurity < 2%. |

| Final: Salt Stoichiometry | Silver Nitrate Titration | Chloride content: 32.6% ± 0.5% (Theoretical for C7H18Cl2N2O). |

| Final: Purity | HPLC (HILIC Mode) | > 98.5% area. |

HILIC HPLC Method Conditions:

-

Column: Amide or Bare Silica (e.g., TSKgel Amide-80).

-

Mobile Phase: Acetonitrile:Water (80:20) + 10mM Ammonium Formate (pH 3.0).

-

Detection: UV 210 nm (Piperazine has weak absorbance; CAD or ELSD is preferred if available).

Safety & Handling (HSE)

-

Propylene Oxide (PO):

-

Hazard: GHS Category 1 Carcinogen, Extremely Flammable (Flash point -37°C).

-

Control: Use closed systems. All venting must go through a scrubber (acidic water). Ground all equipment to prevent static discharge.

-

-

Piperazine:

-

Hazard: Respiratory sensitizer. Inhalation of dust can cause asthma-like symptoms.

-

Control: Handle solid piperazine in a fume hood or powder containment enclosure.

-

-

Exotherm:

-

The ring-opening of epoxides is highly exothermic (~90 kJ/mol). In a 10kg batch, this energy can boil the solvent if added too fast. Active cooling is mandatory.

-

References

-

PubChem. 1-(2-Hydroxyethyl)piperazine (Related Compound Data & Safety). National Library of Medicine. [Link]

- Molinaro, C. et al. "Green Chemistry in Process Development: The Case of Piperazine Derivatives." Organic Process Research & Development, 2020.

- US Patent 8618109B2.Piperazine-substituted benzothiophenes for treatment of mental disorders.

Sources

Synthetic routes for derivatizing the hydroxyl group in 1-Piperazin-1-ylpropan-2-ol

Abstract & Strategic Overview

1-Piperazin-1-ylpropan-2-ol (CAS: 5317-32-8) is a versatile bifunctional building block containing a secondary alcohol and a piperazine ring.[1] It is widely used in the synthesis of antipsychotics, antihistamines, and solubility-enhancing linkers in drug discovery.

The Synthetic Challenge: The molecule possesses two nucleophilic sites:[2]

-

The Secondary Alcohol (

-OH): pKa -

The Secondary Amine (

-H): pKa

Attempting direct derivatization (e.g., acylation or alkylation) without strategic planning will invariably result in

This guide details three validated protocols to bypass these issues, prioritizing Chemoselectivity and Product Stability .

Critical Decision Matrix

Before selecting a route, analyze your target stability and downstream application.[1]

| Target Derivative | Primary Challenge | Recommended Route |

| Stable Ester | Route A (N-Protection) : Permanently block | |

| Transient Ester | Kinetic Control | Route B (Acid Salt) : Protonate |

| Ether | Competitive N-Alkylation | Route A (N-Protection) : Mandatory.[1] Alkylation requires basic conditions that will quaternize a free amine.[1] |

| Ketone | Over-oxidation | Route C (Oxidation) : Use mild oxidants (Swern/Dess-Martin) to avoid amine oxide formation.[1] |

Detailed Experimental Protocols

Route A: The "Gold Standard" (Protection-Derivatization-Deprotection)

Best for: High-purity pharmaceutical intermediates, stable ethers, and complex esters.

This route utilizes the tert-butyloxycarbonyl (Boc) group to mask the nucleophilic nitrogen.[1][2]

Step 1: Selective N-Protection

Objective: Cap the

-

Dissolve 1-Piperazin-1-ylpropan-2-ol (1.0 eq, 10 mmol) in DCM (50 mL).

-

Add Triethylamine (1.2 eq) and cool to 0 °C.

-

Add Di-tert-butyl dicarbonate (

, 1.1 eq) dissolved in DCM dropwise over 30 minutes. -

Stir at room temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine spot should disappear).[1]

-

Workup: Wash with water (

mL), brine, dry over

Step 2: Functionalization of the Hydroxyl Group

Example: Esterification with 4-Methoxybenzoyl Chloride

-

Dissolve the

-Boc intermediate (1.0 eq) in anhydrous DCM or THF. -

Add DMAP (0.1 eq) and DIPEA (1.5 eq).

-

Add the Acid Chloride (1.2 eq) at 0 °C.

-

Stir at RT for 6–12 hours.

-

Workup: Quench with sat.

. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc).-

Note: For Etherification, use NaH (1.2 eq) in DMF at 0 °C, followed by the alkyl halide.

-

Step 3: Deprotection (Optional)

Warning: Only perform if the resulting O-ester is stable against migration, or if the product will be used immediately as a salt.

-

Dissolve the functionalized intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 eq).

-

Stir for 2 hours. The product usually precipitates as the hydrochloride salt.[1]

-

Isolate: Filter the solid. Do not neutralize if the product is an ester, as the free amine may attack the ester linkage.

Route B: The "Protonation Strategy" (Direct O-Acylation)

Best for: Rapid synthesis of simple esters where the product can be stored as a hydrochloride salt.

Mechanism: By performing the reaction in highly acidic media, the amine (

-

Preparation: Convert 1-Piperazin-1-ylpropan-2-ol to its dihydrochloride salt by treating with excess HCl/MeOH and evaporating to dryness.

-

Reaction: Suspend the salt (1.0 eq) in the neat Acid Chloride (as solvent) or highly concentrated Acid Chloride/DCM mixture.

-

Critical: Do not add base (TEA/Pyridine).[1]

-

-

Reflux: Heat to mild reflux (e.g., 40–50 °C) for 2–4 hours. The evolution of HCl gas drives the reaction.

-

Workup:

-

Storage: Store strictly as the Hydrochloride salt.

-

Caution: If you dissolve this salt in water and adjust pH > 7, the ester will likely hydrolyze or migrate to the amide.

-

Route C: Oxidation to 1-Piperazin-1-ylpropan-2-one

Best for: Creating rigid linkers or precursors for reductive amination.[1]

Standard Jones oxidation is too harsh.[1] Use Swern Oxidation to preserve the amine integrity (though N-protection is still safer to prevent N-oxidation).[1]

-

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq).

-

Protocol:

-

Result: Quantitative conversion to the ketone.

Visualizing the Workflow

Figure 1: Decision tree and synthetic workflow for the chemoselective functionalization of 1-Piperazin-1-ylpropan-2-ol.

Analytical Validation (Self-Validating the Protocol)

To ensure the reaction occurred at the Oxygen and not the Nitrogen, utilize 1H NMR and IR .

| Feature | Substrate (Alcohol) | Product (O-Acyl Ester) | Product (N-Acyl Amide) |

| NMR: CH-O Proton | Multiplet | Downfield Shift to | Remains |

| NMR: Piperazine | Minimal shift | Complex splitting (rotamers) | |

| IR: Carbonyl | None | Ester C=O (~1735 cm⁻¹) | Amide C=O (~1640 cm⁻¹) |

| Mass Spec | [M+H]+ 145.1 | [M+Acyl+H]+ | [M+Acyl+H]+ |

Key Diagnostic: The "Deshielding Effect."[1] If the proton attached to the chiral center (C2) shifts downfield by ~1.2 ppm, you have successfully esterified the alcohol. If it does not move, but the mass increases, you have acylated the amine.

References

-

PubChem. (2025).[1] Compound Summary: 1-Piperazin-1-ylpropan-2-ol (CAS 5317-32-8).[1] National Library of Medicine.[1] [Link][1]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1] John Wiley & Sons.[1] (Standard reference for N-Boc protection protocols).

-

Sahoo, J., et al. (2024).[1][4] Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry.[1][4] [Link][1]

-

Gotor, V., et al. (2005).[1] Chemoselective Acylation of Amino Alcohols.[1][5] Organic Letters.[1][6] (Mechanistic insight into O vs N selectivity).

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Piperazin-1-ylpropan-2-ol Dihydrochloride

Status: Active Ticket ID: CHEM-SUP-89910 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 1-Piperazin-1-ylpropan-2-ol dihydrochloride (CAS: 89910-53-2).[1] The primary yield-limiting factor in this synthesis is the formation of the symmetrical byproduct 1,4-bis(2-hydroxypropyl)piperazine due to the similar nucleophilicity of the two secondary amines in the piperazine ring.

This support document details a Stoichiometry-Controlled Mono-Alkylation Protocol designed to maximize regioselectivity and simplify downstream purification.

Part 1: The "Golden Path" Protocol

Standardized workflow for high-yield synthesis.

Reaction Phase: Controlling Selectivity

The reaction of piperazine with propylene oxide (1,2-epoxypropane) is an SN2-type ring opening. To prevent the product (which remains a secondary amine) from reacting with a second molecule of propylene oxide, you must statistically overwhelm the system with unreacted piperazine.

-

Reagents:

-

Piperazine (Anhydrous)

-

Propylene Oxide (PO)

-

Solvent: Methanol or Ethanol (High solubility for piperazine)

-

-

Stoichiometry: 5:1 (Piperazine : Propylene Oxide). Do not use 1:1.

-

Temperature: 0°C to Room Temperature (Slow addition is critical).

Purification Phase: The "Distillation Cut"

Because we used a 5-fold excess of piperazine, the crude mixture contains ~80% unreacted piperazine. You cannot crystallize the product directly from this mixture.[2]

-

Method: Vacuum Distillation.[3]

-

Logic: Piperazine sublimes/boils significantly lower than the hydroxypropyl derivative.

-

Piperazine b.p.: 146°C (Atmospheric) / ~60°C (High Vacuum).

-

Product b.p.: >240°C (Atmospheric) / ~120-130°C (High Vacuum).

-

-

Action: Remove solvent, then distill off the excess piperazine under high vacuum (0.1–1 mmHg). The residue is your mono-alkylated free base.

Salt Formation: The "Anhydrous Crash"

Formation of the dihydrochloride salt often results in hygroscopic gums if water is present.

-

Solvent: Isopropanol (IPA) or Ethanol (Absolute).

-

Acid Source: HCl gas bubbled into IPA or 4M HCl in Dioxane. Avoid aqueous HCl.

-

Procedure: Dissolve the oily free base in IPA. Add HCl solution dropwise with vigorous stirring at 0–5°C. The dihydrochloride salt will precipitate as a white solid.

Part 2: Troubleshooting & FAQs

Direct solutions to common user tickets.

Category A: Reaction Selectivity & Yield

Q: I used a 1:1 ratio of piperazine to propylene oxide, but my yield is only 40%. Why? A: In a 1:1 mixture, as soon as a molecule of mono-product forms, it competes with the remaining piperazine for the propylene oxide. Statistically, this leads to a distribution of roughly:

-

~25% Unreacted Piperazine

-

~50% Mono-product (Target)

-

~25% Bis-product (Impurity) Correction: You must shift the equilibrium. Increasing the ratio to 5:1 pushes the mono-product yield toward >85% (based on PO limiting reagent) [1].

Q: Can I use 1-chloro-2-propanol instead of propylene oxide? A: Yes, but it is not recommended for high-yield workflows. Alkyl halides/halohydrins generate stoichiometric amounts of acid (HCl) which traps the piperazine as a non-nucleophilic salt, requiring an auxiliary base (like K₂CO₃) and creating a messy slurry. Propylene oxide reacts via direct addition, generating no byproducts other than the desired amine alcohol [2].

Category B: Purification & Isolation[3]

Q: My product is an oil that refuses to crystallize after adding HCl. What happened? A: This "oiling out" is typically caused by water contamination . Piperazine salts are extremely hygroscopic.

-

Diagnosis: Check your solvent water content (Karl Fischer titration).

-

Fix: Decant the supernatant. Redissolve the oil in minimal hot absolute ethanol. Add a non-polar anti-solvent like Diethyl Ether or Hexane until turbid. Cool slowly.

-

Prevention: Use HCl in Dioxane or generate HCl gas in situ. Do not use 37% aqueous HCl.

Q: How do I remove the excess piperazine without high-vacuum distillation? A: If distillation is unavailable, use Selective Precipitation :

-

Suspend the residue in warm Toluene (Piperazine is moderately soluble; the polar amino-alcohol product is less soluble).

-

Cool to precipitate the crude product, leaving most piperazine in the supernatant. Note: This method has lower recovery yields than distillation.

Part 3: Data & Visualization

Comparative Yield Analysis

Impact of Stoichiometry on Product Distribution (Simulated based on kinetic models of diamine alkylation)

| Piperazine : PO Ratio | Unreacted Piperazine | Mono-Product (Target) | Bis-Product (Impurity) | Purification Difficulty |

| 1 : 1 | 25% | 50% | 25% | High (Bis-product is hard to separate) |

| 3 : 1 | 66% | 80% | 10% | Medium |

| 5 : 1 | 80% | 95% | < 5% | Low (Excess piperazine distills off easily) |

Process Flow Diagram

The following logic flow illustrates the critical decision points for maximizing yield.

Figure 1: Optimized workflow for mono-alkylation of piperazine. The critical control point is the initial stoichiometric ratio.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH) / PMC. Discusses stoichiometry-controlled alkylation strategies for diamines.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules / PMC. Details the kinetics of piperazine mono-alkylation and solvent effects.

-

This compound Product Data. Fluorochem. Provides physical property data and CAS verification (89910-53-2).[1]

-

Purification of Piperazine-Containing Compounds. BenchChem Technical Support. Troubleshooting guide for removing piperazine impurities and handling hygroscopic salts.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing pH conditions for reactions involving piperazine dihydrochloride salts

Role: Senior Application Scientist Subject: Optimizing pH conditions for reactions involving piperazine dihydrochloride salts Reference ID: TSC-PIP-2HCl-001

Introduction: The "Salt Penalty" in Piperazine Chemistry

Welcome. If you are reading this, you are likely struggling with the dichotomy of piperazine dihydrochloride (

The central challenge is that the dihydrochloride salt is non-nucleophilic .[1] Both nitrogen atoms are protonated (

This guide moves beyond basic recipes to explain the mechanistic causality of pH control, enabling you to dial in conditions for mono- or bis-functionalization with precision.[1]

Module 1: Solubility & The Phase Interface

The Problem: Piperazine dihydrochloride is a salt.[1] It dissolves in water but is virtually insoluble in organic solvents (DCM, THF, Toluene) typically used for organic synthesis.[1]

The Solution: You cannot run this reaction in a single organic phase. You must use either a polar protic solvent (Methanol/Water) or a Biphasic System (Schotten-Baumann conditions).[1]

Solubility Reference Table

| Solvent System | Solubility of 2HCl Salt | Recommended Application |

| Water | High (>100 mg/mL) | Initial dissolution; Aqueous layer in biphasic reactions.[1] |

| Methanol | Moderate | Homogeneous reactions (e.g., flow chemistry, mono-Boc).[1][3] |

| DCM / Chloroform | Insoluble | Organic layer for extraction after deprotonation.[1] |

| THF / Ether | Insoluble | Poor choice for initial reaction; good for precipitating the salt.[1] |

| DMSO / DMF | Moderate to High | High-temperature nucleophilic substitutions ( |

Module 2: The pH Switch (Mechanism of Action)

To optimize your reaction, you must visualize the ionization state of piperazine.[1] Piperazine has two distinct acid dissociation constants (

-

: Equilibrium between Dication (

-

: Equilibrium between Monocation (

The Selectivity Window

-

pH < 5.0: Species is

Dication.[1] Inert. No reaction will occur.[1] -

pH 6.0 – 8.5: Species is predominantly Monocation .[1] One nitrogen is protonated (blocking it), the other is a free secondary amine.[1] Ideal for Mono-substitution.

-

pH > 10.0: Species is predominantly Free Base .[1] Both nitrogens are nucleophilic.[1] Ideal for Bis-substitution.

Caption: Figure 1. The ionization states of piperazine relative to pH. Controlling pH determines the active nucleophile species.

Module 3: Protocol for Mono-Functionalization

Objective: Synthesize a mono-protected or mono-functionalized piperazine (e.g., N-Boc-piperazine) starting from the dihydrochloride salt.

The Logic: We utilize the "Monocation Strategy." By maintaining the pH between 6 and 8.5, or by stoichiometrically generating the monohydrochloride, we statistically protect one nitrogen with a proton while the other reacts.[1]

Protocol:

-

Dissolution: Dissolve Piperazine Dihydrochloride (1.0 eq) in water (approx. 5-10 volumes).

-

Partial Neutralization: Add exactly 1.0 equivalent of Sodium Hydroxide (NaOH) or use a weak base like Sodium Bicarbonate (

) in excess.[1]-

Why? This converts the Dication (

) to the Monocation (

-

-

Biphasic Setup: Add an organic solvent (DCM or Toluene) containing the electrophile (e.g.,

, 0.9 eq).[1]-

Note: Use a slight deficit of electrophile (0.9 eq) to prevent over-reaction.[1]

-

-

Reaction: Stir vigorously. The free amine of the monocation reacts with the electrophile in the organic phase (or at the interface).

-

Self-Regulation: As the reaction proceeds, HCl is generated.[1]

-

Workup (Purification by pH Extraction):

-

Step A (Remove Bis): Extract the reaction mixture at pH 7 with DCM. The Bis-product (neutral) and Mono-product (mostly neutral/organic soluble) will move to DCM.[1] Unreacted Piperazine (charged) stays in water.[1]

-

Refined Purification: Actually, the Mono-product is a secondary amine.[1] It can be protonated.[1]

-

Better Workup:

-

Module 4: Protocol for Bis-Functionalization

Objective: Fully substitute both nitrogens (e.g., Bis-sulfonylation).

The Logic: We need to smash through the

Protocol (Schotten-Baumann Conditions):

-

Dissolution: Dissolve Piperazine Dihydrochloride (1.0 eq) in water.

-

Base Overload: Add at least 4.0 equivalents of base (NaOH, KOH, or

).[1]-

Calculation: 2 eq to neutralize the starting HCl + 2 eq to neutralize the acid generated by the reaction (assuming 2 eq of electrophile).

-

-

Solvent: Add DCM or THF.

-

Addition: Add the electrophile (2.2 eq) slowly.

-

Monitoring: Ensure pH remains >11 throughout the addition.

-

Workup: Separate layers. The product will be in the organic layer.[1][4] Wash with dilute acid (0.1 M HCl) to remove any unreacted mono-species (if the product is not acid-sensitive).[1]

Module 5: Troubleshooting Guide (FAQ)

Q1: My reaction turned into a solid white block. What happened?

-

Cause: You likely used a non-polar solvent (like DCM) and added an organic base (like Triethylamine) to the dihydrochloride salt.[1] The resulting Triethylamine-Hydrochloride salt is insoluble and precipitated, entraining your reagents.[1]

-

Fix: Switch to a biphasic system (Water/DCM) so the inorganic salts stay in the water layer, or use Methanol which can solubilize the salts.

Q2: I am getting low yields of Mono-product and high Bis-product.

-

Cause: Your pH was too high (>9) during the addition of the electrophile.

-

Fix: Use the High Dilution Technique .[1] Dissolve the electrophile in a large volume of solvent and add it very slowly.[1] Alternatively, lower the pH of the aqueous phase to ~6.5-7.0 to ensure the second nitrogen is protonated (protected) before the first one reacts.[1]

Q3: I have a stubborn emulsion during workup.

-

Cause: Piperazine derivatives often act as surfactants at neutral pH.[1]

-

Fix: Force the phase separation by pushing the pH to the extremes. Make the aqueous layer very acidic (pH < 2) or very basic (pH > 12) depending on which phase you want your product in.[1] Saturate the aqueous layer with NaCl (brine).[1]

Caption: Figure 2. Decision tree for troubleshooting common piperazine reaction failures.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link][1]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved from [Link][1]

Sources

Solving solubility challenges of 1-Piperazin-1-ylpropan-2-ol 2HCl in non-polar solvents

Technical Support Center: Solubility & Handling Guide

Welcome. You are likely here because you are facing the "Ionic Wall": attempting to dissolve a highly polar dihydrochloride salt (1-Piperazin-1-ylpropan-2-ol 2HCl) in a non-polar medium like Toluene, Hexane, or Dichloromethane.[1]

As a Senior Application Scientist, I will be blunt: The salt form will never dissolve in non-polar solvents via simple mixing. The lattice energy of the dihydrochloride crystal and the lack of solvation support from non-polar molecules make this thermodynamically impossible.

To proceed, you must alter the chemical state (Free-basing) or the phase interface (Catalysis). This guide provides the exact protocols to overcome this barrier.

Part 1: Strategic Decision Matrix

Before opening a reagent bottle, determine your end goal. Your solubility strategy depends entirely on why you need the compound in a non-polar solvent.

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental constraints.

Part 2: The Protocols

Method A: The "Free-Base" Conversion (Gold Standard)

Best for: General reactions in DCM, Toluene, or Ethyl Acetate.

The 2HCl salt is a solid lattice. The free base (1-Piperazin-1-ylpropan-2-ol) is a viscous oil/low-melting solid that is soluble in moderately non-polar solvents (DCM, Chloroform) and partially soluble in Toluene.[1]